P-Glycoprotein Evasion vs. CP-141938: Brain/Plasma Ratio and Central Pharmacodynamic Efficacy
CP-122721 demonstrates functional evasion of P-glycoprotein (P-gp)-mediated efflux, in direct contrast to the structurally related NK1 antagonist CP-141938. In MDCK cells expressing human MDR1, CP-122721 exhibited no asymmetric transport, whereas CP-141938 showed 5-fold higher transport in the basolateral-to-apical direction [1]. In mdr1a/b(−/−) mice lacking P-gp, the brain/plasma ratio difference relative to wild-type FVB mice was only 3-fold for CP-122721 compared to 50-fold for CP-141938 at 1 h following a 3 mg/kg s.c. dose [1]. Critically, pretreatment of gerbils with the P-gp inhibitor MS-073 (50 mg/kg s.c.) did not alter CP-122721 brain/plasma ratio or its efficacy in the GR73632-induced foot-tapping model (0.05 mg/kg dose maintained effect), whereas CP-141938 (10 mg/kg) brain/plasma ratio increased 13-fold and percent reversal rose from 60% to 100% upon P-gp inhibition [1]. These data establish that CP-122721 brain access and central NK1 antagonism are independent of P-gp status, whereas CP-141938 is a P-gp substrate with restricted brain penetration.
| Evidence Dimension | P-gp-mediated efflux susceptibility and brain/plasma disposition |
|---|---|
| Target Compound Data | Brain/plasma ratio difference (mdr1a/b−/− vs FVB): 3-fold; Asymmetric transport in MDCK-MDR1: none; Effect of P-gp inhibitor MS-073 on brain/plasma ratio: no change |
| Comparator Or Baseline | CP-141938: Brain/plasma ratio difference (mdr1a/b−/− vs FVB): 50-fold; Asymmetric transport in MDCK-MDR1: 5-fold; Effect of MS-073 on brain/plasma ratio: 13-fold increase |
| Quantified Difference | CP-141938 shows 16.7-fold greater brain/plasma ratio dependence on P-gp status; 5-fold greater asymmetric transport; CP-122721 brain penetration is P-gp-independent |
| Conditions | MDCK cells expressing human MDR1 (transport assay); mdr1a/b(−/−) vs FVB mice (3 mg/kg s.c., 1 h); gerbil GR73632-induced foot-tapping model (CP-122721 0.05 mg/kg, CP-141938 10 mg/kg, MS-073 50 mg/kg s.c.) |
Why This Matters
For central nervous system (CNS) target engagement, CP-122721 provides reliable brain exposure regardless of P-gp expression levels, whereas CP-141938 requires substantially higher doses and its brain penetration is contingent on P-gp status, making CP-122721 the clearly preferable tool compound for CNS NK1 research.
- [1] Smith BJ, Doran AC, McLean S, Tingley FD 3rd, O'Neill BT, Kajiji SM. P-glycoprotein efflux at the blood-brain barrier mediates differences in brain disposition and pharmacodynamics between two structurally related neurokinin-1 receptor antagonists. J Pharmacol Exp Ther. 2001 Sep;298(3):1252-9. PMID: 11504828. View Source
